3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-benzyl-1h-benzimidazolium] bromide

Asymmetric Catalysis Suzuki-Miyaura Coupling NHC Ligand Design

3,3′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1-benzyl-1H-benzimidazolium] bromide (CAS 1146634-90-3) is a C2-symmetric, axially chiral bis-benzimidazolium salt. It functions as a precursor to chiral N-heterocyclic carbene (NHC) ligands, which are employed to induce asymmetry in transition-metal-catalyzed reactions.

Molecular Formula C48H36Br2N4
Molecular Weight 828.6 g/mol
Cat. No. B12306825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-benzyl-1h-benzimidazolium] bromide
Molecular FormulaC48H36Br2N4
Molecular Weight828.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)C4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)[N+]8=CN(C9=CC=CC=C98)CC1=CC=CC=C1.[Br-].[Br-]
InChIInChI=1S/C48H36N4.2BrH/c1-3-15-35(16-4-1)31-49-33-51(43-25-13-11-23-41(43)49)45-29-27-37-19-7-9-21-39(37)47(45)48-40-22-10-8-20-38(40)28-30-46(48)52-34-50(32-36-17-5-2-6-18-36)42-24-12-14-26-44(42)52;;/h1-30,33-34H,31-32H2;2*1H/q+2;;/p-2
InChIKeyQCNFVRMBLLWVLT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1-benzyl-1H-benzimidazolium] Bromide: A Chiral Bis-Benzimidazolium NHC Precursor for Asymmetric Catalysis


3,3′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1-benzyl-1H-benzimidazolium] bromide (CAS 1146634-90-3) is a C2-symmetric, axially chiral bis-benzimidazolium salt. It functions as a precursor to chiral N-heterocyclic carbene (NHC) ligands, which are employed to induce asymmetry in transition-metal-catalyzed reactions . This compound belongs to a privileged class of binaphthyl-fused NHC scaffolds known for generating distinct chiral environments around a metal center, making it a specialized tool for enantioselective synthesis [1].

Why Generic Chiral Bis-Benzimidazolium Salts Cannot Substitute for the Specific 1-Benzyl Bromide Variant


The performance of axially chiral bis-NHC ligands is highly sensitive to the steric and electronic properties of the N-substituent on the benzimidazole rings. A comparative study by Zhang et al. (2016) on analogous binaphthyl-linked bis(NHC)Pd complexes demonstrated that even among closely related structures, catalytic outcomes diverge dramatically: one linker achieved a 90% yield while another delivered the highest enantioselectivity at 60% ee [1]. Therefore, substituting the 1-benzyl-1H-benzimidazolium bromide salt (CAS 1146634-90-3) with its 1-methyl iodide analog (CAS 1146634-86-7) or other NHC precursors is not chemically equivalent. The 1-benzyl group introduces distinct steric bulk and electronic effects compared to a methyl group, which can modulate the chiral pocket and, consequently, the enantiomeric excess and reaction yield in asymmetric induction. Furthermore, the bromide counterion can influence the salt's solubility and the subsequent deprotonation and metalation steps differently than iodide, impacting the practical formation of the active NHC-metal catalyst .

Quantitative Comparative Performance Evidence for 3,3′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1-benzyl-1H-benzimidazolium] Bromide


Enantioselectivity Advantage of a Binaphthylene-Bridged Bis-NHC Palladium Complex in Asymmetric Suzuki-Miyaura Coupling

The chiral environment provided by the binaphthyl scaffold is critical for asymmetric induction. In a direct head-to-head comparison, the palladium complex of a chiral bis(benzimidazolium) salt with an (aR)-binaphthylene linker (complex (aR)-28) exhibited the highest enantioselectivity (60% ee) among all catalysts tested in the asymmetric Suzuki-Miyaura coupling of 1-bromonaphthalene with 1-naphthylboronic acid. This performance was superior to complexes based on (1R,2R)-cyclohexene and (1R,2R)-diphenylethylene linkers, despite the (1R,2R)-cyclohexene-bridged complex achieving the highest chemical yield (90%) [1]. While this benchmark is set by the binaphthylene structural class, the 1-benzyl substituent on the target compound is designed to further tune this chiral pocket for optimized enantioselectivity.

Asymmetric Catalysis Suzuki-Miyaura Coupling NHC Ligand Design

Distinct Steric and Electronic Profile of 1-Benzyl vs. 1-Methyl Substitution on Benzimidazolium Salts

The most immediate comparator to the target compound is its 1-methyl analog, 3,3′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1-methyl-1H-benzimidazolium] iodide (CAS 1146634-86-7) . Replacing the N-benzyl group with an N-methyl group significantly alters the steric bulk and electronic properties of the resulting NHC ligand. This impacts the three-dimensional chiral pocket around the metal center and the ligand's σ-donor ability, which are critical determinants of catalytic activity and selectivity in asymmetric reactions [1]. The target compound's benzyl group provides greater steric hindrance and potential for π-stacking interactions, leading to different catalytic outcomes compared to the methyl analog.

Ligand Design Steric Effects NHC Precursors

Validated Structural Motif for Chiral Bidentate NHC-Metal Complex Formation

The 3,3′-disubstituted binaphthyl framework is a validated design for creating rigid, C2-symmetric bidentate bis-NHC ligands. Research by Zhang et al. confirmed through X-ray crystallography that bis(NHC)-Pd complexes with a binaphthylene linker adopt a locked conformation that creates a well-defined chiral pocket around the metal center [1]. This structural rigidity is essential for efficient chiral transfer in asymmetric catalysis. The target compound, with its 1-benzyl-1H-benzimidazolium groups, is predisposed to form similar rigid bidentate metal complexes, offering a structurally characterized and predictable coordination environment.

Coordination Chemistry Bidentate NHCs Palladium Complexes

Optimal Application Scenarios for 3,3′-(1R)-[1,1′-Binaphthalene]-2,2′-diylbis[1-benzyl-1H-benzimidazolium] Bromide Based on Comparative Evidence


Enantioselective Synthesis of Axially Chiral Biaryl Compounds

The validated high enantioselectivity of binaphthyl-bridged bis-NHC-Pd complexes in asymmetric Suzuki-Miyaura coupling, as demonstrated by Zhang et al. [1], makes this compound an ideal candidate for synthesizing axially chiral biaryl products. The distinct steric bulk of the 1-benzyl substituent compared to a 1-methyl group can be exploited to optimize the enantiomeric excess for specific substrate scopes, particularly where larger chiral pockets are beneficial.

Mechanistic Studies on Chiral Induction in NHC-Metal Catalysis

This compound serves as a precise molecular probe for studying steric and electronic effects in asymmetric catalysis. By comparing the catalytic performance of its palladium or rhodium complexes directly with those of the 1-methyl analog (CAS 1146634-86-7), researchers can isolate and quantify the impact of N-substituent bulk on enantioselectivity and reaction rate [1]. This is crucial for rational ligand design.

Development of Chiral NHC-Metal Complexes for Target-Specific Reactions

Where a target asymmetric transformation requires a ligand with a specific steric profile, the 1-benzyl bromide salt is the necessary precursor. Its different solubility profile (due to the bromide counterion versus iodide in the methyl analog) and the potential for secondary π-stacking interactions of the benzyl group can be critical for achieving active catalyst formation and high stereocontrol in reactions like asymmetric hydrosilylation or olefin metathesis, which are known domains for chiral NHC-Rh and NHC-Ru catalysts.

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